
5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin
Overview
Description
5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin is a synthetic porphyrin derivative known for its unique structural and photophysical properties. Porphyrins are a group of organic compounds, widely recognized for their role in biological systems, such as heme in hemoglobin. This particular compound is characterized by the presence of four 3,4,5-trimethoxyphenyl groups attached to the porphyrin core, which significantly influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin typically involves the condensation of pyrrole with 3,4,5-trimethoxybenzaldehyde under acidic conditions. A common method includes the use of propionic acid as a solvent and catalyst, where the reaction mixture is refluxed for several hours to yield the desired porphyrin compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications.
Reduction: It can be reduced to form metalloporphyrins when reacted with metal salts.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Metal salts such as zinc chloride or iron chloride are used for reduction reactions.
Substitution: Reagents like boron tribromide can be used to demethylate the methoxy groups.
Major Products Formed
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Demethylated porphyrins.
Scientific Research Applications
Photocatalysis
Photocatalytic Activity
TTOP has been extensively studied for its photocatalytic properties, particularly in the degradation of organic pollutants. A significant study demonstrated the self-assembly of TTOP in a tetrahydrofuran (THF) and water mixture, which influenced its photocatalytic efficiency. The formation of different nanostructures led to varying degradation rates of dyes such as rhodamine B (RhB) and methylene blue (MB):
Water Percentage in THF | Average Width (μm) | Average Length (μm) | Degradation Rate Constant (min⁻¹) |
---|---|---|---|
70% | 0.62 | 10.17 | |
80% | 4.48 | 10.17 | |
90% | Irregular shapes | N/A |
These findings indicate that the solvent composition significantly affects the structure and photocatalytic performance of TTOP aggregates .
Molecular Recognition
Molecular Sensors
TTOP is utilized in the development of sensors due to its ability to selectively bind various ions and molecules. Research has shown that TTOP derivatives can act as effective sensors for detecting metal ions and small organic compounds. For instance, a dendritic polymer-based fluorescence sensor incorporating TTOP was developed for the selective detection of cyanide ions in aqueous media . This application demonstrates TTOP's potential in environmental monitoring and safety.
Supramolecular Chemistry
Self-Assembly Properties
The self-assembly behavior of TTOP allows for the formation of complex structures that can be tailored for specific applications. The ability to control the size and shape of aggregates through solvent manipulation opens avenues for designing advanced materials with targeted functionalities . This aspect is particularly relevant in the fields of nanotechnology and materials science.
Photodynamic Therapy
Therapeutic Applications
Due to its strong light-absorbing properties, TTOP has potential applications in photodynamic therapy (PDT), a treatment modality for cancer that utilizes light-activated compounds to produce reactive oxygen species capable of killing cancer cells . Research into porphyrin-based compounds has highlighted their effectiveness in targeting tumors while minimizing damage to surrounding healthy tissues.
Case Study 1: Photocatalytic Degradation
In a study focused on the photocatalytic degradation of organic dyes using TTOP aggregates formed in varying water concentrations, researchers found that increasing water content improved degradation rates due to enhanced aggregation and surface area exposure . This study emphasizes the importance of structural control in optimizing photocatalytic efficiency.
Case Study 2: Sensor Development
A novel sensor employing TTOP was reported to selectively detect cyanide ions with high sensitivity and specificity. The sensor's design capitalized on TTOP's molecular recognition capabilities, showcasing its utility in developing advanced analytical tools for environmental applications .
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin primarily involves its ability to generate reactive oxygen species (ROS) upon exposure to light. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which induces cell death in targeted cancer cells. The molecular targets include cellular membranes and DNA, leading to oxidative damage and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin
Uniqueness
5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin is unique due to the presence of the trimethoxy groups, which enhance its solubility in organic solvents and influence its electronic properties. This makes it particularly effective in applications requiring high photostability and efficient light absorption .
Biological Activity
5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin (TTOP) is a synthetic porphyrin compound notable for its diverse biological activities, particularly in photodynamic therapy (PDT), antimicrobial applications, and photocatalytic behavior. This article synthesizes available research findings and data on the biological activities of TTOP, emphasizing its potential in medical and environmental applications.
- Molecular Formula : C56H54N4O12
- Molecular Weight : 975.05 g/mol
- CAS Number : 74684-35-8
- Appearance : Purple solid
- Solubility : Soluble in organic solvents
Photodynamic Therapy (PDT)
TTOP has shown promising results as a photosensitizer in PDT, which utilizes light to activate the compound and induce cytotoxic effects on targeted cells. Research indicates that TTOP can generate reactive oxygen species (ROS) upon irradiation, leading to significant damage to microbial cells.
Case Study: Antimicrobial Activity
A study evaluated the efficiency of TTOP against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The results demonstrated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | With Irradiation | Without Irradiation |
---|---|---|---|
MRSA | 69.42 µg/mL | Yes | No |
Pseudomonas aeruginosa | 54.71 µg/mL | Yes | 402.90 µg/mL |
Staphylococcus aureus | 67.68 µg/mL | Yes | 58.26 µg/mL |
The study highlighted that TTOP's antibacterial activity was significantly enhanced under light exposure, indicating its potential use in treating antibiotic-resistant infections .
The antibacterial mechanism of TTOP involves:
- Singlet Oxygen Production : Upon light activation, TTOP transitions to an excited state and interacts with molecular oxygen to produce singlet oxygen (), a potent oxidizing agent that damages bacterial membranes and cellular components.
- Amphipathic Nature : The structure of TTOP allows it to penetrate bacterial membranes effectively, facilitating its accumulation in the cytosol and enhancing its antimicrobial efficacy .
Photocatalytic Properties
TTOP has also been investigated for its photocatalytic capabilities in degrading organic pollutants. A study demonstrated that TTOP could self-assemble in solvent mixtures to form aggregates with enhanced photocatalytic activity.
Photocatalytic Activity Data
Solvent Composition | Rate Constant (min) |
---|---|
100% THF | |
70% H2O / 30% THF | |
80% H2O / 20% THF | |
90% H2O / 10% THF |
These findings indicate that the solvent composition significantly influences the structural formation of TTOP aggregates, which are crucial for effective photocatalysis .
Applications in Theranostics
Given their ability to accumulate in tumor tissue, porphyrins like TTOP are being explored for theranostic applications—combining therapeutic and diagnostic capabilities. The potential use of TTOP in targeted tumor therapy is under investigation due to its favorable properties for both imaging and treatment .
Q & A
Q. Basic: What are the optimized synthetic routes for 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin, and how do reaction conditions influence yield?
The compound is typically synthesized via the Adler-Longo method, involving condensation of pyrrole with 3,4,5-trimethoxybenzaldehyde under acidic conditions (e.g., BF₃·Et₂O) in an inert atmosphere . Key factors affecting yield include:
- Stoichiometric ratios : Excess aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) relative to pyrrole improves macrocycle formation.
- Oxidants : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is critical for aromatization, but incomplete oxidation can lead to porphyrinogen intermediates .
- Purification : Column chromatography with hexanes/DCM/EtAc mixtures resolves mono-substituted byproducts, though yields remain low (~9% in some cases) due to competing polymerization .
Q. Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this porphyrin?
- UV-Vis Spectroscopy : Soret (~420 nm) and Q-bands (500–650 nm) confirm π-π* transitions; bathochromic shifts indicate substituent effects .
- MALDI-MS : Validates molecular weight (e.g., m/z 943.8 [M+H]⁺ for a related trimethoxyphenyl derivative) .
- ¹H NMR : Aromatic protons of methoxy groups resonate at δ 3.8–4.0 ppm, while pyrrolic NH signals (δ -2 to -3 ppm) confirm metal-free porphyrins .
- TLC : Hexanes/EtOAc systems monitor reaction progress, with Rf ~0.3 for purified porphyrins .
Q. Basic: How do solubility and stability of this porphyrin impact experimental design?
The compound is insoluble in water but dissolves in DCM, THF, or DMF. Stability considerations include:
- Light sensitivity : Prolonged UV exposure degrades the macrocycle; experiments require amber glassware .
- Acid/base stability : Protonation at pyrrolic N atoms occurs in strong acids (e.g., HCl), altering electronic properties .
- Storage : Inert atmospheres (Ar/N₂) and desiccants prevent oxidation and aggregation .
Q. Advanced: What role does this porphyrin play in electrocatalytic oxygen reduction, and how do metal coordination sites affect activity?
Metallated derivatives (e.g., Fe³⁺ or Co²⁺) enhance oxygen reduction to H₂O in pH 7.0 buffers. Key mechanisms include:
- Metal center : Fe(III) porphyrins show higher turnover frequencies than Co(II) analogs due to favorable redox potentials .
- Electrode modification : Electropolymerized films on Pt electrodes improve catalytic stability by preventing dimerization .
- Substituent effects : Electron-donating methoxy groups increase electron density at the metal center, accelerating O₂ adsorption .
Q. Advanced: How can this porphyrin be tailored for photodynamic therapy (PDT) or anticancer studies?
- Functionalization : Introducing propargyl groups (via Sonogashira coupling) enables bioconjugation to targeting moieties (e.g., antibodies) .
- Cellular uptake : Amphiphilic derivatives (e.g., hexadecyloxy chains) enhance membrane permeability, as seen in H2TVanC16P analogs .
- Phototoxicity : Upon irradiation, singlet oxygen (¹O₂) generation induces apoptosis; efficiency correlates with intersystem crossing rates .
Q. Advanced: How do solvent and pH influence the acid-base properties of this porphyrin?
- Solvent polarity : In DMSO, deprotonation occurs at higher pH (pKa ~12) compared to acetonitrile (pKa ~10) due to solvation effects .
- Substituent interactions : Methoxy groups stabilize protonated forms in acidic media, shifting equilibria by ~1.5 pH units versus non-substituted analogs .
- Spectrophotometric titration : Monitoring Soret band shifts (e.g., 420 nm → 435 nm) quantifies protonation states .
Q. Advanced: What strategies optimize supramolecular assembly of this porphyrin for light-harvesting applications?
- π-π stacking : Planar trimethoxyphenyl groups facilitate columnar stacking in thin films, as shown in photoelectrochemical cells .
- Coordination polymers : Zn²⁺ or Cu²⁺ bridges create porous frameworks for CO₂ adsorption, though methoxy groups may sterically hinder metal binding .
- Liquid crystals : Alkoxy chains (e.g., C16) induce mesophase formation, enabling anisotropic charge transport .
Q. Advanced: How can computational modeling predict interactions between this porphyrin and biological targets?
- DFT calculations : Optimize geometries (e.g., B3LYP/6-31G*) to predict HOMO/LUMO levels and redox potentials .
- Molecular docking : Simulate binding to proteins (e.g., telomerase) using AutoDock; methoxy groups may occupy hydrophobic pockets .
- MD simulations : Assess membrane penetration dynamics; branched substituents reduce diffusion coefficients by 30% versus linear chains .
Q. Advanced: What causes discrepancies in reported photostability data for this porphyrin?
- Protonation state : Diprotonated species (e.g., H₄P²⁺) exhibit faster degradation due to increased reactivity toward singlet oxygen .
- Aggregation : J-aggregates in polar solvents quench excited states, falsely implying stability; sonication or surfactants (e.g., SDS) mitigate this .
- Light source intensity : Varying irradiance (e.g., 50 vs. 100 mW/cm²) leads to non-linear degradation kinetics .
Q. Advanced: How do conflicting reports on substituent effects guide structure-activity relationship (SAR) studies?
- Electron-donating vs. withdrawing : Methoxy groups enhance electron density (activating), while nitro groups reduce catalytic activity but improve PDT efficacy .
- Steric hindrance : Bulky 3,4,5-trimethoxy groups reduce intermolecular π-π interactions, lowering photocurrent in solar cells but improving solubility .
- Comparative studies : Benchmark against 5,10,15,20-tetraphenylporphyrin (TPP) reveals methoxy substituents increase singlet oxygen quantum yield by 40% .
Properties
IUPAC Name |
5,10,15,20-tetrakis(3,4,5-trimethoxyphenyl)-21,23-dihydroporphyrin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H54N4O12/c1-61-41-21-29(22-42(62-2)53(41)69-9)49-33-13-15-35(57-33)50(30-23-43(63-3)54(70-10)44(24-30)64-4)37-17-19-39(59-37)52(32-27-47(67-7)56(72-12)48(28-32)68-8)40-20-18-38(60-40)51(36-16-14-34(49)58-36)31-25-45(65-5)55(71-11)46(26-31)66-6/h13-28,57,60H,1-12H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYQOJACJYPRCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=C(C(=C7)OC)OC)OC)C8=CC(=C(C(=C8)OC)OC)OC)C=C4)C9=CC(=C(C(=C9)OC)OC)OC)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H54N4O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001248841 | |
Record name | meso-Tetrakis(3,4,5-trimethoxyphenyl)porphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001248841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
975.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74684-35-8 | |
Record name | meso-Tetrakis(3,4,5-trimethoxyphenyl)porphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001248841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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